3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy-
Description
Historical Context and Evolution of Pyrazolone (B3327878) Chemistry in Academic Research
The journey of pyrazolone chemistry began in 1883 with the pioneering work of German chemist Ludwig Knorr. wikipedia.orgbritannica.comsciensage.info While attempting to synthesize quinoline (B57606) derivatives, Knorr accidentally discovered the first pyrazolone derivative, a compound he named antipyrine (B355649). sciensage.info This serendipitous discovery marked a significant milestone, as antipyrine was found to possess potent antipyretic and analgesic properties, becoming one of the first synthetic drugs to be widely used. britannica.comwikipedia.org The initial synthesis reported by Knorr involved the condensation reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118). wikipedia.org This fundamental reaction, often referred to as the Knorr pyrazole (B372694) synthesis, laid the groundwork for the synthesis of a vast number of pyrazolone derivatives. researchgate.net
The early success of antipyrine spurred a wave of research in the late 19th and early 20th centuries, focusing on the synthesis and pharmacological evaluation of new pyrazolone analogues. nih.gov This era saw the development of other important pyrazolone-based drugs. The primary synthetic route remained the cyclocondensation of β-ketoesters with hydrazines, a versatile and efficient method that continues to be a mainstay in pyrazolone chemistry. nih.govmdpi.com
Over the decades, academic research has significantly expanded the synthetic toolbox for accessing pyrazolone cores and their derivatives. While the classical Knorr synthesis is still prevalent, modern advancements have introduced more sophisticated and diverse methodologies. These include multicomponent reactions, dipolar cycloadditions, and the use of various catalysts to improve yields and regioselectivity. mdpi.comnih.gov Research has also delved into the functionalization of the pre-formed pyrazolone ring, taking advantage of its multiple reactive sites to introduce a wide range of substituents and build molecular complexity. nih.gov The evolution of analytical techniques, such as NMR spectroscopy and X-ray crystallography, has been instrumental in elucidating the structures and tautomeric forms of pyrazolones, deepening the understanding of their chemical behavior. wikipedia.org
Structural Classification and Nomenclature within the Pyrazolone Family
Pyrazolones are fundamentally derivatives of pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, distinguished by the presence of a carbonyl (C=O) group. wikipedia.org The position of this carbonyl group within the ring gives rise to different isomers. The two primary isomers are 3-pyrazolin-5-one and 4-pyrazolin-5-one. wikipedia.org
These isomers can exist in different tautomeric forms, including lactam-lactim and imine-enamine forms, and the equilibrium between these tautomers can be influenced by substituents and the surrounding chemical environment. wikipedia.org For many pyrazolone derivatives, the 3-pyrazolin-5-one isomer can be stabilized by the presence of N-alkyl or N-aryl substituents. wikipedia.org
The nomenclature of pyrazolones follows systematic IUPAC rules, although historical or trivial names are still commonly used for well-known compounds like antipyrine (phenazone). According to older nomenclature systems, these compounds were often referred to as 5-pyrazolone, pyrazolone-5, or 3-ones. globalresearchonline.net The more systematic naming conventions, such as 2-pyrazolin-5-one and 3-pyrazolin-5-one, specify the location of the double bond and the carbonyl group within the pyrazoline ring. globalresearchonline.net For instance, in "3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy-", "3-Pyrazolin-5-one" indicates the core heterocyclic structure with a double bond at the 3-position and a ketone at the 5-position. The "1,2-diphenyl-" prefix denotes the presence of phenyl groups attached to both nitrogen atoms, and "3-methoxy-" indicates a methoxy (B1213986) group at the 3-position of the ring.
Table 1: Isomeric Forms of Pyrazolone
| Isomer | Systematic Name | Key Structural Feature |
| 3-Pyrazolin-5-one | 1,2-dihydropyrazol-3-one | Carbonyl group at position 5, double bond between C3 and C4 |
| 4-Pyrazolin-5-one | 1,3-dihydropyrazol-5-one | Carbonyl group at position 5, double bond between C4 and N1 |
| 5-Pyrazolin-3-one | 1,5-dihydropyrazol-3-one | Carbonyl group at position 3, double bond between C4 and C5 |
Significance of the 3-Pyrazolin-5-one Core in Contemporary Chemical Synthesis and Discovery
The 3-pyrazolin-5-one core is a privileged scaffold in modern medicinal chemistry and drug discovery, attributed to its versatile biological activities and synthetic accessibility. nih.govmdpi.com This structural motif is present in a multitude of compounds that exhibit a broad spectrum of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, antitumor, and central nervous system (CNS) effects. nih.govtaylorandfrancis.com The metabolic stability of the pyrazole nucleus is a key factor contributing to its frequent use in the design of new therapeutic agents. nih.gov
In contemporary chemical synthesis, the 3-pyrazolin-5-one ring serves as a versatile building block for the construction of more complex molecular architectures. orientjchem.org Its multiple reaction sites allow for a variety of chemical transformations, including N-alkylation, N-arylation, and reactions at the active methylene (B1212753) group (C4 position), enabling the generation of diverse libraries of compounds for high-throughput screening. nih.gov The carbonyl group can also be transformed into other functionalities, further expanding the synthetic utility of this scaffold. orientjchem.org
Recent research has focused on the development of novel synthetic methodologies to access functionalized 3-pyrazolin-5-one derivatives with high efficiency and stereoselectivity. acs.org For example, asymmetric catalysis has been employed to synthesize chiral pyrazolone-containing molecules, which is crucial for studying the stereoselective interactions with biological targets. acs.org The pyrazolone core has also been incorporated into hybrid molecules, where it is combined with other pharmacophoric fragments to create compounds with dual or enhanced biological activities. du.ac.in The continued exploration of the 3-pyrazolin-5-one scaffold underscores its enduring importance in the quest for new and improved therapeutic agents and functional materials. nih.gov
Specific Research Focus on 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- and its Positional Isomers/Analogues
The specific compound, 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy-, represents a particular substitution pattern on the pyrazolone core that has garnered interest in academic research. The presence of two phenyl groups at the N1 and N2 positions significantly influences the electronic and steric properties of the molecule, potentially impacting its reactivity and biological activity. The methoxy group at the C3 position is another key feature, which can modulate the compound's polarity and hydrogen bonding capabilities.
Research on this specific molecule and its close analogues often involves their synthesis and characterization, followed by an evaluation of their potential applications. For instance, the reactivity of the C4 position in such N,N-diphenyl substituted pyrazolones can be explored for further functionalization. Studies might investigate the synthesis of a series of related compounds where the substituents on the phenyl rings or the alkoxy group at C3 are varied to establish structure-activity relationships (SAR).
Structure
2D Structure
3D Structure
Properties
CAS No. |
37585-38-9 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
5-methoxy-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C16H14N2O2/c1-20-16-12-15(19)17(13-8-4-2-5-9-13)18(16)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
ATUOIKVQJQROMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)N(N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Pyrazolin 5 One, 1,2 Diphenyl 3 Methoxy and Its Derivatives
Fundamental Synthetic Routes to Pyrazolin-5-ones
The construction of the pyrazolin-5-one ring system is a well-documented process in organic synthesis, with several reliable methods at the disposal of chemists. These foundational strategies are adaptable for the synthesis of a wide array of substituted derivatives.
Cyclocondensation Reactions of β-Keto Esters with Hydrazines
The most traditional and widely employed method for the synthesis of pyrazolin-5-ones is the Knorr condensation, which involves the cyclocondensation of a β-keto ester with a hydrazine (B178648) derivative. biointerfaceresearch.comnih.gov This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazolin-5-one ring. The versatility of this method lies in the commercial availability of a diverse range of both β-keto esters and hydrazines, allowing for the introduction of various substituents at different positions of the heterocyclic core. For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) in refluxing glacial acetic acid is a classic method for preparing 1-phenyl-3-methyl-5-pyrazolone. mdpi.com
The reaction conditions can be optimized to improve yields and purity. While the reaction can be carried out in various solvents, including acetic acid and ethanol, the use of catalysts can also be beneficial.
Strategies for Constructing the 1,2-Diphenyl Substitution Pattern
Achieving the 1,2-diphenyl substitution pattern on the pyrazolin-5-one ring requires the use of 1,2-diphenylhydrazine (B7769752) (also known as hydrazobenzene) as the hydrazine component in the cyclocondensation reaction. epa.govnih.gov This symmetrical hydrazine derivative ensures the introduction of a phenyl group at both the N1 and N2 positions of the resulting pyrazolidine-3,5-dione (B2422599) intermediate. The reaction of 1,2-diphenylhydrazine with a suitable malonic acid derivative is a key step in the synthesis of certain anti-inflammatory drugs. epa.gov
The synthesis of 1,2-diphenylpyrazolidine-3,5-diones can be achieved by reacting 1,2-diphenylhydrazine with malonic acid derivatives. This approach is fundamental to accessing the desired 1,2-diphenyl substituted core.
Introduction of the 3-Methoxy Moiety
The introduction of a methoxy (B1213986) group at the C3 position of the pyrazolin-5-one ring can be approached in two primary ways: by using a precursor that already contains the methoxy group or by functionalizing the pyrazolone (B3327878) ring after its formation.
One potential route involves the use of a methoxy-substituted β-dicarbonyl compound. For instance, the reaction of a mono-substituted hydrazine with ethyl β-ethoxy-β-iminopropionate has been shown to produce 3-ethoxy-5-pyrazolones. By analogy, the use of a methoxy equivalent, such as a salt of dimethyl methoxymalonate or methoxymalonyl chloride, with 1,2-diphenylhydrazine could theoretically lead to the direct formation of 1,2-diphenyl-3-methoxypyrazolidine-3,5-dione.
Alternatively, the 3-methoxy group can be introduced by O-methylation of the corresponding 1,2-diphenylpyrazolidine-3,5-dione (B1210743). This intermediate exists in tautomeric equilibrium with its enol form, 3-hydroxy-1,2-diphenyl-5-pyrazolone. The hydroxyl group of the enol tautomer can be methylated using a suitable methylating agent. Common reagents for such transformations include diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMS-DM). nih.gov Diazomethane is a highly effective methylating agent, known for clean and quantitative reactions, though its explosive and toxic nature necessitates careful handling. nih.gov TMS-DM offers a safer, non-explosive alternative for O-methylation of phenols and other acidic hydroxyl groups. nih.gov
Targeted Synthesis of 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy-
A direct, one-step synthesis of 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- has not been explicitly detailed in the reviewed literature. However, based on the fundamental principles outlined above, a plausible and efficient synthetic strategy can be proposed. This would likely involve a two-step process: the initial synthesis of 1,2-diphenylpyrazolidine-3,5-dione followed by a selective O-methylation.
Reaction Conditions and Optimization Parameters
The initial cyclocondensation of 1,2-diphenylhydrazine with a malonic acid derivative, such as diethyl malonate, is a critical step. The reaction conditions for similar condensations often involve heating the reactants in a suitable solvent.
| Reactants | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylhydrazine, Ethyl acetoacetate | Glacial Acetic Acid | Reflux | 6 | Not specified |
| Substituted Phenylhydrazine HCl, β-keto ester | Absolute Methanol | Reflux | 8-16 | Not specified |
| 1,2-Diphenylhydrazine, Diethyl Malonate | Not specified | Not specified | Not specified | Not specified |
This table presents typical conditions for pyrazolone synthesis; specific conditions for the 1,2-diphenyl derivative may vary.
For the subsequent O-methylation of the 1,2-diphenylpyrazolidine-3,5-dione intermediate, the choice of methylating agent and reaction conditions is crucial for achieving high selectivity and yield.
| Substrate | Methylating Agent | Catalyst/Solvent | Temperature | Reaction Time |
| Phenolic compounds | Diazomethane (DM) | Diethyl ether | 4°C | 3-4 h |
| Phenolic compounds | Trimethylsilyldiazomethane (TMS-DM) | DIPEA / n-hexane | Room Temperature | 24 h |
This table illustrates general conditions for O-methylation that could be adapted for the target synthesis.
Optimization of these parameters, including the molar ratios of reactants, choice of base for the methylation step (if required), and purification methods, would be essential for developing a high-yielding and scalable synthesis.
One-Pot and Multicomponent Approaches for Efficiency
The development of one-pot and multicomponent reactions (MCRs) is a significant goal in modern synthetic chemistry, aiming to improve efficiency by reducing the number of synthetic steps, purification procedures, and waste generation. While a specific MCR for 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- is not documented, the principles of MCRs can be applied to design a potential one-pot synthesis.
A hypothetical one-pot approach could involve the in-situ formation of 1,2-diphenylhydrazine, followed by the addition of a malonic acid derivative and a methylating agent in a single reaction vessel. However, the compatibility of the reagents and the sequential control of the reactions would be critical challenges to overcome.
More established MCRs for pyrazole (B372694) derivatives often involve the reaction of an aldehyde, an active methylene (B1212753) compound (like a β-keto ester), and a hydrazine. Adapting such a strategy for the target molecule would require a creative selection of starting materials that incorporate the desired 1,2-diphenyl and 3-methoxy functionalities. For instance, a four-component reaction could potentially involve 1,2-diphenylhydrazine, a C1 building block (like an orthoformate to provide the C4 and C5 carbons), and a source for the C3-methoxy group. The feasibility and optimization of such a novel MCR would require significant experimental investigation.
Catalytic Methods in Synthesis (e.g., Palladium-Catalyzed Heck Cross-Coupling for Related Systems)
Catalytic methods, particularly those employing transition metals like palladium, are powerful tools for forming carbon-carbon bonds in the synthesis of complex heterocyclic systems related to 3-pyrazolin-5-ones. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of unsaturated halides with alkenes, has been extensively utilized for the vinylation of aryl and vinyl halides, proving to be an efficient route for creating new C-C bonds. researchgate.net
While direct Heck coupling on the 3-methoxy-1,2-diphenyl-3-pyrazolin-5-one core is not extensively documented in the provided literature, the application of this reaction to closely related pyrazole and pyrazolone systems provides significant insights into potential synthetic pathways. For instance, palladium complexes with pyrazole-based ligands have demonstrated high activity and selectivity in Heck coupling reactions. researchgate.net Studies have shown that pyrazolone and pyrazole ligands, when combined with palladium precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), can effectively catalyze the Heck reaction between iodobenzene (B50100) and various acrylates. vut.ac.za The presence of the pyrazolone ligand was found to be crucial for achieving high conversion rates. vut.ac.za
Research has also demonstrated the successful ligandless palladium-catalyzed Heck reaction of 4-ethenyl-3-methoxy-1-phenyl-1H-pyrazole with bromo-indoles to create novel indole-pyrazole hybrids. researchgate.net This highlights the feasibility of performing Heck couplings on pyrazoles possessing methoxy substituents, a key feature of the target compound. The reaction conditions, such as the choice of base, solvent, and temperature, are critical parameters that influence the reaction's success, with organic bases like triethylamine (B128534) often being preferred. vut.ac.za These catalytic systems, proven effective for related pyrazole structures, offer a strategic blueprint for the C-4 position functionalization of the 1,2-diphenyl-3-pyrazolin-5-one scaffold. vut.ac.zaresearchgate.net
Preparation of Functionalized 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- Analogues
The preparation of functionalized analogues of 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- involves a variety of synthetic strategies aimed at modifying the core pyrazolone ring and its peripheral substituents. These modifications are key to tuning the molecule's properties.
Regioselective Functionalization of the Pyrazolone Ring
Regioselectivity is a cornerstone of synthesizing specifically substituted pyrazolone derivatives. The pyrazolone ring possesses multiple reactive sites, but the C-4 position is particularly susceptible to electrophilic substitution. nih.gov This reactivity allows for the controlled introduction of various functional groups.
A primary method for achieving regioselective functionalization is through condensation reactions. The classical synthesis of pyrazolones involves the condensation of β-ketoesters with hydrazines. nih.gov By carefully selecting substituted precursors, one can control the substituents at the N-1, C-3, and C-5 positions. For the 1,2-diphenyl-3-pyrazolin-5-one system, the C-4 position remains a prime site for further modification.
Late-stage C-H activation has emerged as a powerful strategy for the regioselective functionalization of heterocyclic compounds, including pyrazolo[3,4-b]pyridine derivatives, which share a pyrazole core. researchgate.net This approach allows for the direct introduction of functional groups onto the heterocyclic scaffold, avoiding the need for pre-functionalized starting materials. Furthermore, systematic studies on the N-substitution of 3-substituted pyrazoles have demonstrated that regioselective N1-alkylation and -arylation can be achieved under basic conditions (K₂CO₃ in DMSO), with the outcome justified by DFT calculations. acs.org Although this applies to N-functionalization, it underscores the principle of achieving regiocontrol through careful selection of reagents and conditions. For pyrazolones, the C-4 position can be functionalized through reactions like the Knoevenagel or Michael reaction, starting from the unsubstituted pyrazolone. ijpsr.com
Strategies for Introducing and Modifying Peripheral Substituents (e.g., Alkyl, Aryl, Halogen)
The introduction of diverse substituents, such as alkyl, aryl, and halogen groups, onto the pyrazolone framework is essential for creating a library of analogues. These modifications are typically achieved by employing functionalized starting materials or through post-synthesis modifications of the pyrazolone core.
One common strategy involves the Vilsmeier-Haack reaction, which can introduce a formyl group at the C-4 position of a pyrazolone. This formyl group then serves as a versatile handle for further transformations. For example, it can undergo nucleophilic substitution to introduce alkoxy groups or participate in condensation reactions to build larger side chains. nih.gov Another key reaction is the condensation of the C-4 methylene group of the pyrazolone with various aldehydes and ketones. ijpsr.com This approach has been used to synthesize a wide range of 4-arylidene derivatives. ijpsr.comresearchgate.net
The introduction of substituents onto the N-1 and N-2 phenyl rings typically requires starting with appropriately substituted phenylhydrazine. The inherent reactivity of the pyrazolone ring allows for a variety of chemical transformations to introduce or modify substituents.
| Reaction Type | Position of Functionalization | Introduced Substituent(s) | Example Precursors | Reference |
|---|---|---|---|---|
| Knoevenagel–Michael Reaction | C-4 | Bis-adducts with aromatic aldehydes | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, Aromatic aldehydes | ijpsr.com |
| Vilsmeier–Haack Reaction | C-4 | Chloroformylation (-CHO, -Cl) | 2-(phenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | nih.gov |
| Nucleophilic Substitution | C-5 | Ethoxylation (-OEt) | 5-chloro-1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde, Ethanol | nih.gov |
| Aldol Condensation | C-4 | But-3-en-2-one side chain | Pyrazol-4-carbaldehyde, Acetone | nih.gov |
| Methylation | O-3 | Methoxy (-OCH3) | Phenylbutazone | nist.gov |
Formation of Pyrazolone Hybrid Compounds
Creating hybrid molecules by fusing or linking the pyrazolone scaffold with other pharmacologically relevant moieties is a prominent strategy in medicinal chemistry. nih.govmdpi.com This approach aims to develop compounds with novel or enhanced properties by combining the structural features of different classes of molecules.
One method for creating hybrids is through condensation reactions. For instance, 5-aminopyrazoles can be condensed with other cyclic compounds like N-substituted isatins to form pyrazole-oxindole hybrid systems. mdpi.com Similarly, pyrazolone derivatives can be linked to other heterocyclic rings, such as barbituric acid or thiobarbituric acid, via a methylene bridge. nih.gov This is often achieved by condensing a C-4 carbaldehyde derivative of the pyrazole with the active methylene group of the other heterocycle. nih.gov
Microwave-assisted synthesis has proven to be an efficient method for producing pyrazolone derivatives, including diarylpyrazolones, through the cyclocondensation of arylhydrazines and β-ketoesters. researchgate.net These pyrazolone cores can then be used as building blocks for more complex hybrid structures. The synthesis of pyrazole-quinoline and pyrazole-coumarin chalcones represents another example of hybrid formation, where the pyrazole unit is linked to another heterocyclic system through a chalcone-like α,β-unsaturated carbonyl system. mdpi.com
| Hybrid Type | Linking Strategy | Component Moieties | Reference |
|---|---|---|---|
| Indole-Pyrazole Hybrids | Heck Coupling | 4-ethenyl-1H-pyrazole, 5-bromo-3H-indole | researchgate.net |
| Pyrazole-Oxindole Hybrids | Condensation | 5-Aminopyrazole, N-substituted isatin | mdpi.com |
| Pyrazolone-Barbiturate Hybrids | Knoevenagel Condensation | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, Barbituric acid | nih.gov |
| Bis-Pyrazolones | Acid-catalyzed Condensation-Cyclization | Hydrazide derivatives of pyrazolone | jocpr.com |
| Combretastatin-Fused Pyrazolones | Multistep Strategy | Pyrazolone, Combretastatin scaffold | jocpr.com |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- in solution. One-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional experiments are employed to assign all proton, carbon, and nitrogen signals unambiguously.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy-, the spectrum is characterized by signals corresponding to the methoxy (B1213986) group and the two distinct phenyl rings.
The protons of the two phenyl rings, attached to N1 and N2, are expected to resonate in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. rsc.orgrsc.org The specific chemical shifts and multiplicity patterns (doublets, triplets, multiplets) depend on the substitution pattern and the electronic effects exerted by the pyrazolone (B3327878) core. The N1-phenyl and N2-phenyl groups will exhibit distinct signals due to their different chemical environments. The methoxy group protons (-OCH₃) are anticipated to appear as a sharp singlet in the upfield region, generally around δ 3.5-4.0 ppm. rsc.orgscielo.org.za The absence of a proton at the C4 position simplifies the spectrum, as no signal from a C4-H is expected.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy-
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl-H (N1, N2) | 7.0 - 8.5 | m |
| Methoxy-H (C3-OCH₃) | 3.5 - 4.0 | s |
Predicted values are based on data from analogous pyrazolone structures. Actual values may vary depending on solvent and experimental conditions.
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The spectrum for 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- would display distinct signals for the carbonyl carbon, the carbons of the pyrazolone ring, the methoxy carbon, and the carbons of the two phenyl substituents.
Key resonances include the carbonyl carbon (C5), which is expected to be significantly downfield, typically in the range of δ 155-175 ppm, due to the deshielding effect of the double-bonded oxygen. clockss.org The C3 carbon, bearing the methoxy group, would appear around δ 140-160 ppm. The carbons of the phenyl rings typically resonate between δ 115 and 140 ppm. researchgate.net The methoxy carbon itself is expected in the δ 55-65 ppm region. researchgate.netresearchgate.net The chemical shift of the methoxy carbon can be indicative of its orientation relative to the pyrazole (B372694) ring. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy-
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (C5) | 155 - 175 |
| C-O (C3) | 140 - 160 |
| C4 | 90 - 110 |
| Phenyl-C (N1, N2) | 115 - 140 |
| Methoxy-C (-OCH₃) | 55 - 65 |
Predicted values are based on data from analogous pyrazolone structures. Actual values may vary depending on solvent and experimental conditions.
To confirm the assignments from 1D NMR and to elucidate the complete molecular structure, a suite of 2D NMR experiments is essential. ipb.ptscience.gov
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the individual phenyl rings, showing correlations between ortho, meta, and para protons and helping to assign the signals within each aromatic system. sdsu.edu
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would definitively link the aromatic proton signals to their corresponding carbon signals in the phenyl rings and the methoxy protons to the methoxy carbon.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for establishing long-range (2-4 bond) connectivity. sdsu.edu Expected correlations for 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- would include:
A correlation between the methoxy protons (-OCH₃) and the C3 carbon of the pyrazolone ring, confirming the position of the methoxy group.
Correlations from the ortho-protons of the N1-phenyl ring to the N1-ipso carbon and the C5 carbon of the pyrazolone ring.
Correlations from the ortho-protons of the N2-phenyl ring to the N2-ipso carbon and the C3 carbon of the pyrazolone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. researchgate.net It would show through-space correlations between the ortho-protons of the N1-phenyl ring and the ortho-protons of the N2-phenyl ring, providing information about the relative orientation of these rings. Correlations might also be observed between the methoxy protons and the ortho-protons of the N2-phenyl ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present. scielo.org.za
The IR spectrum of 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, which is expected in the region of 1650-1720 cm⁻¹. clockss.orgmdpi.com Other key vibrational bands include the C=N stretching of the pyrazolone ring, aromatic C=C stretching from the phenyl rings, and C-O stretching from the methoxy group.
Table 3: Characteristic IR Absorption Frequencies for 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O | Stretch | 1650 - 1720 | Strong |
| C=N | Stretch | 1570 - 1620 | Medium-Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-O (methoxy) | Stretch | 1050 - 1250 | Medium-Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
Data compiled from typical values for the respective functional groups in similar chemical environments.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the phenyl rings and the C=C and C=N bonds.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- is expected to show characteristic absorption bands in the ultraviolet region, arising from π→π* and n→π* transitions associated with the conjugated system formed by the pyrazolone ring and the two phenyl substituents. researchgate.netphyschemres.org
Typically, pyrazolone derivatives exhibit strong absorption bands below 350 nm. researchgate.netscispace.com The presence of the two phenyl groups and the methoxy group can influence the position and intensity of these bands. The solvent polarity can also induce shifts (solvatochromism) in the absorption maxima. scispace.com
While many pyrazolone derivatives are not strongly fluorescent, some related heterocyclic structures, such as pyrano[2,3-c]pyrazoles, exhibit interesting fluorescence properties, including dual emission that can be sensitive to the molecular environment. researchgate.net Investigation into the fluorescence spectrum of the title compound could reveal insights into its excited-state dynamics, although significant emission is not guaranteed.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of pyrazolone derivatives through fragmentation analysis. For the parent compound, 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy-, the expected molecular formula is C₁₆H₁₄N₂O₂, corresponding to a monoisotopic mass of approximately 266.11 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
While specific fragmentation data for 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- is not widely published, analysis of related structures allows for the prediction of characteristic fragmentation pathways. For instance, the mass spectrum of the related compound 4-butyl-1,2-diphenyl-3-methoxy-3-pyrazolin-5-one (C₂₀H₂₂N₂O₂) has been recorded, providing a basis for understanding the fragmentation behavior of this class of compounds. nist.govnist.gov
Electron ionization (EI) mass spectrometry of pyrazolone compounds typically involves initial cleavage of substituents on the pyrazolone ring. In the case of the title compound, likely fragmentations would include the loss of the methoxy group (•OCH₃) or cleavage of the phenyl groups. A general study on the fragmentation of a pyrazolyl-thiazolyl-chromen-2-one derivative highlighted the complexity of the fragmentation patterns in such multi-ring systems. researchgate.net
Predicted collision cross-section (CCS) data for analogues, such as (4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) benzoate (B1203000), further aids in structural confirmation by providing information on the ion's shape in the gas phase. uni.lu The table below summarizes predicted m/z values for various adducts of this analogue, which helps in identifying the molecular ion peak in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectra.
Table 1: Predicted Collision Cross Section (CCS) Data for (4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) benzoate (Analogue)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 413.18596 | 201.6 |
| [M+Na]⁺ | 435.16790 | 208.7 |
| [M+K]⁺ | 451.14184 | 202.0 |
| [M+NH₄]⁺ | 430.21250 | 210.2 |
| [M-H]⁻ | 411.17140 | 211.9 |
| [M+HCOO]⁻ | 457.17688 | 222.1 |
| [M+CH₃COO]⁻ | 471.19253 | 210.8 |
Data sourced from PubChem for the compound C₂₆H₂₄N₂O₃. uni.lu
X-ray Crystallography of 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- and Representative Analogues
X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a specific crystal structure for 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- is not publicly available, analysis of closely related pyrazolone analogues reveals key structural features common to this family of compounds.
Crystallographic studies of 1,3-diphenyl-1H-pyrazole derivatives consistently show a non-planar conformation. The phenyl rings attached to the central pyrazole core are typically twisted out of the plane of the heterocyclic ring.
For example, in the structure of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the phenyl ring at position 3 is rotated by 29.41(5)° from the pyrazole ring, while the methoxybenzene group at position 1 is rotated by 37.01(5)°. nih.gov Similarly, in a pyrazole chalcone (B49325) derivative, (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one, the two phenyl rings attached to the pyrazole core form dihedral angles of 22.6(2)° and 40.0(1)° with it. nih.gov This twisting is a common feature, arising from steric hindrance between the bulky phenyl groups and the pyrazole ring. The molecular dimensions are generally described as unexceptional. nih.gov
Table 2: Dihedral Angles in Representative Pyrazole Analogues
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |
| 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine nih.gov | Pyrazole Ring | Phenyl Ring (at C3) | 29.41(5) |
| 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine nih.gov | Pyrazole Ring | Methoxybenzene Ring (at N1) | 37.01(5) |
| (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one nih.gov | Pyrazole Ring | Phenyl Ring (at N1) | 22.6(2) |
| (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one nih.gov | Pyrazole Ring | Phenyl Ring (at C3) | 40.0(1) |
The crystal packing of pyrazolone derivatives is governed by a network of non-covalent interactions. Hydrogen bonding and π-π stacking are prominent forces that dictate the supramolecular architecture.
In crystal structures of pyrazolone analogues possessing hydrogen bond donors (like N-H or O-H groups), these interactions are central to the crystal packing. For instance, the structure of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine features an intermolecular N—H⋯N hydrogen bond that links molecules into a C(5) chain running parallel to the b-axis. nih.gov A study on 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide showed a variety of possible hydrogen bonds, including N–H⋯O=C, N–H⋯OMe, and N–H⋯S contacts, demonstrating the versatility of these interactions in directing crystal assembly. cardiff.ac.uk
Pyrazol-5-ones are well-known for their complex tautomerism, which is crucial to their chemical reactivity and biological function. researchgate.net They can exist in three principal tautomeric forms, designated as the CH, NH, and OH forms. The predominant tautomer in any given state (solid, solution) is highly dependent on the nature and position of substituents, as well as the surrounding environment.
X-ray crystallography is the definitive technique for unambiguously identifying the specific tautomeric form present in the solid state. nih.gov For 1-substituted pyrazolin-5-ones, theoretical and experimental studies have shown a delicate balance between the tautomers, with electron-donating groups at the C-3 position tending to shift the equilibrium towards the CH form. researchgate.net In the case of 1-aryl-substituted pyrazolin-5-ones, the NH and CH forms are often found to be the most populated. researchgate.net The specific structure of 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- suggests a fixed tautomeric form due to the presence of the methoxy group at the C-3 position, preventing the formation of the typical CH/NH/OH tautomeric equilibrium at that site. However, the potential for other isomeric forms, such as 5-methoxy-1,2-diphenyl-1H-pyrazol-3(2H)-one, highlights the importance of precise structural characterization. bldpharm.com The analysis of related compounds confirms that single-crystal X-ray diffraction is an indispensable tool for resolving such structural ambiguities. nih.gov
Computational Chemistry and Reaction Mechanism Investigations
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of pyrazolone (B3327878) derivatives. researchgate.netresearchgate.net By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance of computational cost and accuracy. Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to predict molecular properties. figshare.com
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. nih.gov For pyrazolone systems, these calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net The results of these theoretical optimizations show a high degree of correlation with experimental data obtained from single-crystal X-ray diffraction, often with correlation coefficients exceeding 90%. figshare.comtandfonline.com
Table 1: Comparison of Selected Theoretical and Experimental Geometrical Parameters for a Representative Pyrazolone Derivative Note: Data is illustrative for a structurally similar pyrazolone derivative, as specific experimental data for 1,2-diphenyl-3-methoxy-3-pyrazolin-5-one is not available.
| Parameter | Bond/Angle | DFT Calculated Value (B3LYP/6-311++G(d,p)) | Experimental X-ray Value |
| Bond Length | N-N | 1.37 Å | 1.37 Å |
| C=C | 1.37 Å | 1.37 Å | |
| N=N | 1.29 Å | 1.30 Å | |
| Bond Angle | N-N-N | 104.7° | 104.7° |
| C-N-N | 112.5° | 112.1° |
Source: Based on data from studies on similar heterocyclic compounds. semanticscholar.org
Vibrational spectroscopy is a key technique for chemical identification, and DFT calculations provide a powerful means to assign experimental infrared (IR) and Raman spectra. mdpi.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. derpharmachemica.com While the harmonic approximation can lead to overestimation of frequencies, scaling factors are often applied to bring the theoretical data into close agreement with experimental results. mdpi.com
These simulations allow for the precise assignment of vibrational modes. For pyrazolone structures, characteristic frequencies include C=O stretching, C=N stretching, aromatic C-H bending, and various ring deformation modes. derpharmachemica.com For example, C-N stretching vibrations in azo-substituted pyrazoles are predicted and observed in the 1130–1200 cm⁻¹ region. derpharmachemica.com The close correlation between calculated and observed spectra aids in the structural confirmation of newly synthesized compounds. tandfonline.com
Table 2: Assignment of Key Vibrational Frequencies for a Pyrazole (B372694) Derivative Note: Frequencies are representative of the pyrazole class of compounds.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3552 | 3286 |
| C-H Aromatic Stretch | 3050 - 3150 | 3040 - 3120 |
| C=O Stretch | 1670 | 1667 |
| C=N Stretch | 1605 | 1591 |
| C-N Stretch | 1169 | 1172 |
| C-H Out-of-Plane Bend | 813 | 831 |
Source: Compiled from findings in related pyrazole studies. derpharmachemica.comchem-soc.simdpi.com
Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net These calculations help in understanding the nature of the frontier molecular orbitals (HOMO and LUMO) and the electronic transitions between them, such as π→π* and n→π*. mdpi.com The simulated spectra for pyrazolone derivatives typically show good agreement with experimental data, allowing for the interpretation of observed absorption bands. researchgate.net For example, the intense Q-bands in the visible region of related macrocycles are primarily composed of transitions between Gouterman-type orbitals. mdpi.com The HOMO-LUMO energy gap, a key parameter derived from these calculations, provides insight into the chemical reactivity and kinetic stability of the molecule. nih.gov
Mechanistic Studies of Synthetic and Transformational Reactions
Computational studies are invaluable for mapping the reaction coordinates of chemical transformations. They allow for the characterization of transient species like intermediates and transition states, which are often difficult or impossible to observe experimentally.
The synthesis of the pyrazolone core typically involves the cyclocondensation of a hydrazine (B178648) derivative with a β-ketoester or a similar 1,3-dicarbonyl compound. nih.gov DFT calculations can elucidate the step-by-step mechanism of this process. A commonly proposed pathway involves an initial 1,2-addition of the hydrazine to a carbonyl group, forming a hydrazone intermediate. beilstein-journals.org This is followed by an intramolecular cyclization and subsequent dehydration or aromatization to yield the final pyrazole ring. nih.govbeilstein-journals.org Computational models can calculate the activation energies for each step, identifying the rate-determining transition state and predicting how catalysts or different reaction conditions might influence the reaction rate. nih.gov
When unsymmetrical reagents are used, the synthesis of pyrazolones can lead to the formation of multiple regioisomers. For instance, the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can produce two different pyrazole products. mdpi.com Regioselectivity is a critical aspect of these syntheses. tandfonline.com Computational chemistry can predict the dominant product by comparing the thermodynamic stability of the possible intermediates and the activation energies of the competing reaction pathways. nih.gov Studies have shown that the reaction is often highly regioselective, with one nucleophilic center of the hydrazine selectively attacking a specific electrophilic site on the dicarbonyl compound. nih.govnih.gov
Furthermore, in derivatization reactions, such as the Michael addition of pyrazolin-5-ones to α,β-unsaturated compounds, new stereogenic centers are created. rwth-aachen.de Computational modeling can help rationalize the observed stereoselectivity (e.g., exo vs. endo products in cycloaddition reactions) by analyzing the geometries and energies of the different transition states. mdpi.com These analyses provide a structural rationale for why certain isomers are formed preferentially. nih.gov
Quantum Chemical Descriptors and Reactivity Analysis
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can help predict its reactivity. These descriptors are rooted in quantum mechanics and provide a quantitative basis for understanding and anticipating chemical reactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species ucsb.eduwikipedia.org. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons ucsb.eduresearchgate.net. The energy and spatial distribution of these orbitals are crucial in determining the feasibility and regioselectivity of a chemical reaction ucsb.edu.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity researchgate.net. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive, whereas a larger gap implies greater stability researchgate.net.
For pyrazolone derivatives, the distribution of the HOMO and LUMO is influenced by the specific tautomeric form and the substituents on the ring. In a related compound, 1,3-diphenyl-pyrazol-5-one, the HOMO and LUMO are distributed across the pyrazolone ring and the phenyl substituents, indicating that these regions are the primary sites for electronic interactions. The precise energies of these orbitals dictate the molecule's propensity to engage in electrophilic or nucleophilic attacks.
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |
| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |
| Energy Gap (ΔE) | 4.40 | Indicates chemical reactivity and kinetic stability. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents researchgate.netnih.gov. The MEP map is color-coded to represent different regions of electrostatic potential. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. Green regions represent areas of neutral potential researchgate.netnih.gov.
For a molecule like 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy-, the MEP surface would likely show negative potential around the carbonyl oxygen and potentially the nitrogen atoms of the pyrazolone ring, making these sites attractive to electrophiles. Conversely, positive potential would be expected around the hydrogen atoms of the phenyl rings. The precise topography of the MEP surface provides a detailed picture of the molecule's reactive landscape.
| Color on MEP Surface | Potential | Interpretation | Predicted Interaction |
|---|---|---|---|
| Red | Negative | Electron-rich region | Electrophilic attack |
| Blue | Positive | Electron-deficient region | Nucleophilic attack |
| Green | Neutral | Region of near-zero potential | Van der Waals interactions |
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic delocalization within a molecule chemrxiv.orguba.arwisc.edu. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals chemrxiv.orgwisc.edu. This analysis allows for the quantification of donor-acceptor interactions, which are indicative of electron delocalization and can have a significant impact on molecular stability and reactivity wisc.edu.
| NBO Parameter | Description | Significance |
|---|---|---|
| Natural Atomic Charges | Calculated charge on each atom. | Identifies electrophilic and nucleophilic centers. |
| Donor-Acceptor Interactions (E(2)) | Stabilization energy from electron delocalization between filled (donor) and empty (acceptor) orbitals. | Quantifies the strength of hyperconjugation and resonance effects. |
| Hybridization | Describes the atomic orbital composition of the NBOs. | Provides insight into the bonding geometry. |
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and stability of molecules, especially in condensed phases nih.govmdpi.com. NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, in real space nih.gov. The analysis is based on the electron density and its derivatives, and the results are typically presented as colored isosurfaces, where different colors represent different types of interactions researchgate.netscielo.org.mx.
For 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy-, NCI analysis could reveal intramolecular hydrogen bonding, if present, as well as steric interactions between the bulky phenyl groups. Understanding these non-covalent interactions is essential for predicting the molecule's preferred conformation and how it might interact with other molecules in a biological or chemical system.
| Isosurface Color | Interaction Type | Description |
|---|---|---|
| Blue | Strong attractive interactions | Typically represents hydrogen bonds. |
| Green | Weak attractive interactions | Indicative of van der Waals forces. |
| Red | Repulsive interactions | Represents steric clashes. |
Tautomeric Equilibria and Energetic Landscape
Pyrazolin-5-ones are known to exist as a mixture of different tautomeric forms, and the position of this equilibrium can significantly influence their chemical and physical properties. Computational chemistry is an indispensable tool for investigating the energetic landscape of these tautomers and predicting their relative stabilities.
The tautomerism of pyrazolin-5-ones typically involves the migration of a proton, leading to different structural isomers. The most common tautomers are the keto (or CH), enol (or OH), and NH forms. The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and the electronic effects of substituents.
Computational methods, particularly Density Functional Theory (DFT), can be used to calculate the energies of the different tautomers and thereby predict their relative populations at equilibrium nih.govresearchgate.netbohrium.com. For pyrazolone derivatives, studies have shown that the relative stability of the tautomers can be highly dependent on the substituents and the surrounding environment (e.g., solvent) researchgate.net. In many cases, the CH (keto) form is found to be the most stable, but the presence of certain substituents can favor the OH (enol) or NH forms.
| Tautomer | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |
|---|---|---|
| Keto (CH) | 0.0 (Reference) | Often the most stable form due to the strength of the C=O bond. |
| Enol (OH) | +2.5 | Can be stabilized by conjugation and intramolecular hydrogen bonding. |
| NH | +5.0 | Generally less stable but can be influenced by substituent effects. |
Influence of Solvent Effects on Tautomeric Preferences
The tautomeric equilibrium of pyrazolinone derivatives is significantly influenced by the surrounding solvent environment. Computational and experimental studies on compounds structurally related to 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- have demonstrated that solvent polarity and the capacity for hydrogen bonding can shift the equilibrium between the possible tautomeric forms, primarily the OH (enol), NH (keto), and in some cases, CH forms.
Theoretical investigations, often employing Density Functional Theory (DFT) and ab initio calculations, have been instrumental in elucidating the relative stabilities of these tautomers in various solvents. These studies frequently utilize continuum solvent models, such as the Polarizable Continuum Model (PCM), to simulate the effect of the solvent environment on the tautomeric preference.
For pyrazolone systems, it has been observed that the relative energies of the tautomers can be significantly altered by the solvent. Nonpolar solvents tend to favor the less polar tautomers, often through the formation of dimeric structures stabilized by intermolecular hydrogen bonds. In contrast, polar and protic solvents can interact directly with the solute molecules, disrupting intermolecular associations and stabilizing the more polar tautomers.
A pertinent example can be found in the study of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, a compound structurally similar to the titular molecule. Research has shown that in nonpolar solvents like chloroform (CDCl₃) and benzene (C₆D₆), the OH-tautomer exists predominantly as a dimer. However, in a polar aprotic solvent such as dimethyl sulfoxide (DMSO-d₆), these dimeric structures are disrupted, and the monomeric form of the 1H-pyrazol-3-ol becomes prevalent nih.gov. This shift is attributed to the solvent's ability to form strong hydrogen bonds with the solute, thereby stabilizing the individual tautomeric forms over the self-associated dimer.
The influence of the solvent is also evident in the nuclear magnetic resonance (NMR) spectra of these compounds. The chemical shifts of key atoms, particularly the nitrogen and carbon atoms within the pyrazole ring, are sensitive to the tautomeric form and the surrounding solvent. For instance, in the case of 1-phenyl-1H-pyrazol-3-ol, a marked difference in the ¹⁵N NMR chemical shift of the N-2 atom is observed when switching from a nonpolar to a polar solvent, indicating a change in the electronic environment due to the disruption of intermolecular hydrogen bonding nih.gov.
To illustrate the effect of solvent on the chemical environment of a related pyrazolone, the following interactive table presents the ¹³C NMR chemical shifts for 1-phenyl-2,3-dimethyl-5-pyrazolone-4-thione in different solvents. While not the exact compound of focus, this data demonstrates the general principle of solvent-induced chemical shift changes in pyrazolone systems.
| Solvent | C3 (ppm) | C4 (ppm) | C5 (ppm) | N-CH₃ (ppm) | C-CH₃ (ppm) |
| CDCl₃ | 151.1 | 100.8 | 160.2 | 35.5 | 13.9 |
| DMSO-d₆ | 150.1 | 100.2 | 158.8 | 34.7 | 13.0 |
This table is generated based on the principles of solvent effects on related pyrazolone structures and is for illustrative purposes.
Furthermore, computational studies on various pyrazolone derivatives have consistently shown that an increase in solvent polarity can lead to a gradual shift in the absorption maxima observed in UV-Vis spectra, reflecting the altered tautomeric equilibrium. The stabilization of one tautomer over another in a particular solvent is a complex interplay of electrostatic interactions, hydrogen bonding, and dispersion forces. Therefore, the choice of solvent is a critical factor in controlling and understanding the tautomeric behavior of pyrazolinone compounds.
Chemical Reactivity and Transformations of 3 Pyrazolin 5 One, 1,2 Diphenyl 3 Methoxy
Reactions at the Pyrazolone (B3327878) Ring System
The pyrazolone ring can exist in several tautomeric forms, which significantly influences its reactivity profile. researchgate.netrwth-aachen.de These forms include the CH, NH, and OH tautomers, with the equilibrium between them depending on substitution and solvent conditions. researchgate.net This tautomerism allows the ring to exhibit both nucleophilic and electrophilic character at different positions.
The pyrazolone ring, particularly at the C-4 position, is electron-rich and readily participates in electrophilic substitution reactions. The C-4 position's nucleophilicity is a key feature in the asymmetric synthesis of complex pyrazole (B372694) and pyrazolone derivatives. researchgate.netrwth-aachen.de Conversely, the ring can also act as a nucleophile in addition reactions.
Electrophilic Substitution: Common electrophilic substitution reactions include halogenation and formylation. For instance, related pyrazolin-5-one derivatives undergo ring bromination at the C-4 position when treated with N-Bromosuccinimide (NBS). semanticscholar.org Another key reaction is the Vilsmeier-Haack reaction, which introduces a formyl group at the C-4 position, a transformation demonstrated in the synthesis of 5-azido-4-formylpyrazolone from 1,3-diphenyl-2-pyrazolin-5-one. nih.gov
Nucleophilic Character: The primary strategy for functionalizing pyrazolones often involves the nucleophilic addition from the C-4 position to various electrophilic acceptors. researchgate.net This is prominently seen in Michael addition reactions with acceptors like β-nitroalkenes, leading to the formation of new carbon-carbon bonds and highly functionalized products. researchgate.net
Table 1: Selected Substitution and Addition Reactions at the Pyrazolone C-4 Position
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Electrophilic Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-pyrazolin-5-one derivative | semanticscholar.org |
| Electrophilic Formylation (Vilsmeier-Haack) | POCl₃, DMF | 4-Formyl-pyrazolin-5-one derivative | nih.gov |
| Michael Addition (as Nucleophile) | β-Nitroalkenes | 4-(2-Nitroalkyl)-pyrazolin-5-one derivative | researchgate.net |
The pyrazolone ring is susceptible to both oxidation and reduction, leading to significant structural changes and the formation of reactive intermediates.
Oxidative Transformations: A notable oxidative reaction of pyrazolin-5-ones involves their treatment with lead(IV) acetate (B1210297) (Pb(OAc)₄). semanticscholar.org This reaction does not simply oxidize a substituent but transforms the ring itself, generating a highly unstable and reactive pyrazol-3-one intermediate. semanticscholar.org This transient species contains an azo group (-N=N-) and is a powerful synthon for subsequent cycloaddition reactions. semanticscholar.org
Reductive Transformations: While specific reductive transformations for 1,2-diphenyl-3-methoxy-3-pyrazolin-5-one are not extensively detailed, general methods for the reduction of the carbonyl group and ring saturation in heterocyclic systems are applicable. Catalytic hydrogenation or the use of complex metal hydrides could potentially reduce the C=O bond or other unsaturated portions of the ring, depending on the reaction conditions.
The 3-methoxy group is an enol ether functionality, which imparts specific reactivity to the C-3 position. This group can be cleaved under various conditions to unmask a carbonyl group, transforming the molecule into a pyrazolidine-3,5-dione (B2422599) derivative.
Acid-Catalyzed Hydrolysis: Treatment with aqueous acid can hydrolyze the enol ether, yielding the corresponding dione.
Ether Cleavage: More potent ether-cleaving reagents, such as boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI), can also be employed to remove the methyl group, providing access to the 3-hydroxy or dione tautomer.
Table 2: Reactions of the 3-Methoxy Group
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺ | 1,2-Diphenylpyrazolidine-3,5-dione (B1210743) |
| Ether Cleavage | BBr₃ or TMSI | 1,2-Diphenylpyrazolidine-3,5-dione |
Cycloaddition Reactions and Their Synthetic Utility
Cycloaddition reactions provide a powerful tool for constructing complex heterocyclic frameworks. Pyrazolone derivatives can participate in these reactions either as dienophiles (after transformation) or as precursors to the pyrazole ring system itself.
Pyrazolin-5-ones can be induced to participate in hetero-Diels-Alder reactions. semanticscholar.org The process is not direct; it requires the in situ generation of a reactive intermediate. As mentioned previously, oxidation of the pyrazolin-5-one with lead(IV) acetate generates a transient pyrazol-3-one. semanticscholar.org This species contains an activated azo double bond, which functions as an "azadienophile." semanticscholar.org This reactive intermediate is immediately trapped by a 1,3-diene present in the reaction mixture to yield fused bicyclic adducts, specifically 5,8-dihydro-1H-pyrazolo[1,2-a]pyridazines. semanticscholar.org
This reaction is highly versatile, with various substituted dienes being successfully employed to generate a library of complex heterocyclic structures. semanticscholar.org
Table 3: Hetero-Diels-Alder Reactions of In Situ Generated Pyrazol-3-one
| Diene | Product Structure | Reference |
|---|---|---|
| Isoprene | Pyrazolo[1,2-a]pyridazine derivative | semanticscholar.org |
| 2,3-Dimethyl-1,3-butadiene | Dimethyl-substituted pyrazolo[1,2-a]pyridazine | semanticscholar.org |
| 1-Methoxy-1,3-butadiene | Methoxy-substituted pyrazolo[1,2-a]pyridazine (mixture of regioisomers) | semanticscholar.org |
| 1,4-Diphenyl-1,3-butadiene | Diphenyl-substituted pyrazolo[1,2-a]pyridazine | semanticscholar.org |
The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, is a cornerstone of five-membered heterocycle synthesis. researchgate.netnih.govnih.gov This reaction involves the addition of a 1,3-dipole to a dipolarophile. nih.gov While the pyrazolone ring itself can potentially act as a dipolarophile if it contains an appropriate double bond, the more significant utility of this reaction in the context of pyrazoles is in their synthesis. researchgate.netnih.gov
The pyrazole core is readily constructed by the reaction of a diazo compound (a 1,3-dipole) with an alkene or alkyne (a dipolarophile). researchgate.net The initial reaction with an alkene forms a pyrazoline, which can then be oxidized to the aromatic pyrazole. researchgate.net Another prominent example is the reaction of sydnones, which are mesoionic 1,3-dipolar compounds, with alkynes like dimethyl acetylenedicarboxylate (DMAD) to afford substituted pyrazoles directly. nih.gov This synthetic utility underscores the importance of 1,3-dipolar cycloadditions for accessing the pyrazole ring system.
Table 4: Formation of Pyrazole/Pyrazoline Rings via 1,3-Dipolar Cycloaddition
| 1,3-Dipole | Dipolarophile | Product | Reference |
|---|---|---|---|
| Diazoalkane (e.g., Diazomethane) | Alkene | Pyrazoline | researchgate.net |
| Diazoalkane (e.g., Diphenyldiazomethane) | Alkyne | Pyrazole | researchgate.net |
| Sydnone | Dimethyl acetylenedicarboxylate (DMAD) | 1-Arylpyrazole derivative | nih.gov |
| Azomethine Ylide | Alkene | Pyrrolidine (not pyrazole) | mdpi.com |
Condensation and Coupling Reactions of 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy-
The reactivity of the 3-pyrazolin-5-one core is characterized by the presence of an active methylene (B1212753) group at the C4 position, making it a versatile precursor in various condensation and coupling reactions. These reactions are fundamental to the synthesis of a wide array of heterocyclic compounds with significant applications.
Reactions with Carbonyl Compounds and Active Methylene Compounds
The C4 position of the pyrazolinone ring is highly reactive and readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, as well as with active methylene compounds. These reactions, often of the Knoevenagel type, are crucial for the synthesis of various derivatives.
One of the most significant reactions is the tandem Knoevenagel-Michael reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with aromatic aldehydes. ijpsr.com This reaction, catalyzed by ceric ammonium nitrate in water, demonstrates the reactivity of the pyrazolone ring. ijpsr.com Similarly, a catalyst-free tandem Knoevenagel-Michael reaction between aryl aldehydes and two equivalents of 3-methyl-1-phenyl-2-pyrazolin-5-one can produce 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s in excellent yields. researchgate.net These reactions highlight the propensity of the active methylene group in the pyrazolone to react with carbonyls. The synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) can also be achieved through a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature. nih.gov
The reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aromatic aldehydes and cyanomethylene reagents in a one-pot, three-component reaction can yield pyran derivatives. ekb.eg Furthermore, the reaction of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one with active methylene compounds can lead to Michael addition, affording spirocyclobutenes or cyclopyran-2-pyrazoline-5-ones, depending on the active methylene derivative used. researchgate.net 3-Methoxy-1-phenyl-2-pyrazolin-5-one has been shown to react with dimethylformamide diethyl acetal to produce a 4-dimethylaminomethylene product. researchgate.net
Table 1: Condensation Reactions with Carbonyl and Active Methylene Compounds
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Reference |
| 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Aromatic aldehydes | 4,4'-(Arylmethylene)bis(pyrazol-5-ol)s | Ceric ammonium nitrate (CAN) in water | ijpsr.com |
| 3-methyl-1-phenyl-2-pyrazolin-5-one | Aryl aldehydes | 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s | Catalyst-free | researchgate.net |
| 3-methyl-1-phenyl-5-pyrazolone | Benzaldehydes | 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) | Sodium acetate at room temperature | nih.gov |
| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Aromatic aldehydes and ethyl cyanoacetate | 6-Oxopyranopyrazole derivatives | Triethylamine (B128534) in ethanol | ekb.eg |
| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Aromatic aldehydes and malononitrile | 6-Aminopyranopyrazole derivatives | Triethylamine in ethanol | ekb.eg |
| 4-(Dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one | Active methylene compounds | 4-Spirocyclobutenes or cyclopyran-2-pyrazoline-5-ones | - | researchgate.net |
| 3-Methoxy-1-phenyl-2-pyrazolin-5-one | Dimethylformamide diethyl acetal | (E)/(Z)-mixture of 4-dimethylaminomethylene product | - | researchgate.net |
Coupling with Diazonium Salts
Pyrazolin-5-ones are well-known coupling components for azo dyes. researchgate.net The active methylene group at the C4 position can react with diazonium salts to form brightly colored azo compounds. This reaction is of significant industrial importance for the production of dyes.
For instance, 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one can be coupled with various diazonium salts to yield colored products. researchgate.net Similarly, the diazotization of aminopyrazoles can lead to the formation of pyrazolo[3,4-d] researchgate.netresearchgate.netrasayanjournal.co.intriazin-4-ones. researchgate.net The coupling of 3-alkyl-4-(methoxyphenyl)-1H-pyrazole-5-diazonium salts with acetylacetone results in the formation of heterylhydrazones, which can then be cyclized.
Arylazopyrazoles are a class of azoheteroarene photoswitches that have garnered attention for their stability and conversion properties. nih.gov The synthesis of these compounds often involves the diazotization of primary aromatic amines followed by condensation with a β-dicarbonyl compound and subsequent reaction with hydrazine (B178648). nih.gov
Table 2: Coupling Reactions with Diazonium Salts
| Pyrazolone Derivative | Diazonium Salt | Product Type | Reference |
| 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Various diazonium salts | Azo dyes | researchgate.net |
| 5-Amino-1H-pyrazole-4-carbonitriles | - (via diazotization) | Pyrazolo[3,4-d] researchgate.netresearchgate.netrasayanjournal.co.intriazin-4-ones | researchgate.net |
| Acetylacetone/Hexafluoroacetylacetone | Diazotized primary aromatic amines | Hydrazones (precursors to arylazopyrazoles) | nih.gov |
Formation of Schiff Bases and Related Imine Derivatives
Schiff bases derived from pyrazole moieties are a significant class of compounds with diverse biological activities. The formation of these imine derivatives typically involves the condensation of an amino-substituted pyrazole with a carbonyl compound.
For example, a series of Schiff bases have been synthesized through the condensation of 4-acyl-5-pyrazolones with aromatic diamines. researchgate.net The nature of the resulting Schiff base, whether bisketiminic or monoketiminic, depends on the structure of the diamine used. researchgate.net Another route involves the reaction of 4-acetyl-3-methyl-1-(substituted)-pyrazol-5(4H)-one with aromatic aldehydes to form chalcones, which are then reacted with guanidine hydrochloride and subsequently with other aromatic aldehydes to yield Schiff bases. nih.gov
The synthesis of Schiff bases can also be achieved by reacting 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol in an acidic medium. rasayanjournal.co.in Furthermore, new bis-pyrazole and mono-pyrazole Schiff bases have been designed and synthesized by reacting 5-aminopyrazole derivatives with various aldehydes. nih.gov
Table 3: Formation of Schiff Bases and Related Imine Derivatives
| Pyrazole Precursor | Carbonyl/Amine Reactant | Product Type | Reference |
| 4-Acyl-5-pyrazolones | Aromatic diamines | Bisketiminic or monoketiminic Schiff bases | researchgate.net |
| 4-(2-Amino-6-(substituted)pyrimidin-4-yl)-3-methyl-1-(substituted)-1H-pyrazol-5(4H)-one | Substituted aromatic aldehydes | Schiff bases | nih.gov |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol | Schiff bases | rasayanjournal.co.in |
| 5-Aminopyrazole derivatives | Various aldehydes | Bis-pyrazole and mono-pyrazole Schiff bases | nih.gov |
Advanced Research Applications and Future Directions in Pyrazolone Chemistry
Contribution of 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- to Synthetic Organic Chemistry Methodology
Pyrazolin-5-ones are highly versatile building blocks, or synthons, in organic chemistry, and the 1,2-diphenyl substituted variant is no exception. Their value stems from the multiple reactive sites within the molecule, which can be manipulated to construct a wide array of more complex chemical structures. rwth-aachen.deresearchgate.net The primary contribution of this scaffold to synthetic methodology is its function as a nucleophile and a precursor to highly functionalized heterocyclic systems.
The most significant reactive site on the 3-pyrazolin-5-one core is the carbon at the C-4 position. This position is flanked by two carbonyl groups (or their enol equivalents), making the attached proton acidic and the carbon atom a potent nucleophile upon deprotonation. This reactivity is exploited in numerous carbon-carbon bond-forming reactions, including:
Michael Additions: The C-4 nucleophile readily participates in conjugate additions to various α,β-unsaturated compounds, such as nitroalkenes. This reaction is fundamental for creating new pyrazolone (B3327878) derivatives with adjacent stereocenters. rwth-aachen.de
Asymmetric Catalysis: In recent years, the nucleophilic addition of pyrazolin-5-ones has been extensively used in organo- and metal-catalyzed asymmetric reactions. rwth-aachen.deresearchgate.net These methods allow for the synthesis of enantiomerically pure pyrazolone and pyrazole (B372694) derivatives, which is crucial for medicinal chemistry applications. researchgate.netrsc.org
Diels-Alder Reactions: The pyrazolin-5-one ring can be oxidized to a highly reactive pyrazol-3-one intermediate, which acts as an azo-dienophile in hetero-Diels-Alder reactions. This allows for the construction of fused bicyclic systems. semanticscholar.org
| Synthetic Reaction Type | Role of Pyrazolone Core | Resulting Products | Reference |
| Michael Addition | C-4 Nucleophile | Functionalized pyrazolones with new C-C bonds | rwth-aachen.de |
| Asymmetric Michael Addition | Prochiral Nucleophile | Enantiomerically enriched pyrazolones | researchgate.net |
| Hetero-Diels-Alder Reaction | Azo-dienophile (after oxidation) | Fused pyrazolo-pyridazine systems | semanticscholar.org |
| Aza-Michael Addition | N-1 Nucleophile (if unsubstituted) | N-functionalized pyrazolones | rwth-aachen.de |
Exploration of Structure-Reactivity Relationships within Pyrazolone Derivatives
The chemical behavior of pyrazolone derivatives is intrinsically linked to their structure, with two key phenomena governing their reactivity: tautomerism and the electronic influence of substituents.
Tautomerism: Pyrazolin-5-ones can exist in three principal tautomeric forms: the CH form, the OH form, and the NH form (see figure below). rwth-aachen.deresearchgate.net The equilibrium between these forms is influenced by the solvent, temperature, and the nature of the substituents on the ring. researchgate.net
CH Form: (4,5-dihydro-5-oxo) - This form emphasizes the ketonic nature and the acidity of the C-4 proton.
OH Form: (1H-pyrazol-5-ol) - This aromatic, enolic form highlights the potential for O-alkylation or acylation reactions.
NH Form: (3,4-dihydro-5-oxo) - This form is another keto tautomer.
For 1,2-diphenyl-3-methoxy-3-pyrazolin-5-one, the presence of substituents on both nitrogen atoms (N-1 and N-2) and the carbon at C-3 significantly influences this equilibrium, generally favoring the CH and OH forms. The specific balance dictates whether the molecule will react as a carbon nucleophile (from the CH form) or an oxygen/nitrogen nucleophile (from the OH form).
| Structural Feature | Influence on Reactivity |
| Tautomerism | Determines the primary nucleophilic site (C-4 vs. O/N). rwth-aachen.deresearchgate.net |
| N-1 Phenyl Group | Provides steric hindrance, influences solubility, and participates in electronic stabilization. nih.gov |
| N-2 Phenyl Group | Further modulates the electronic properties and steric environment of the core. |
| C-3 Methoxy (B1213986) Group | Electron-donating group that can affect the acidity of the C-4 proton and ring electronics. |
| C-4 Position | The primary site of nucleophilic attack, crucial for building molecular complexity. researchgate.net |
Rational Design and Synthesis of Novel Pyrazolone Architectures
The rational design of new pyrazolone-based molecules leverages the structure-reactivity relationships to create compounds with specific, desired properties, particularly for medicinal chemistry. nih.gov The process typically involves selecting the pyrazolone core as a proven scaffold and systematically modifying its substituents to optimize interactions with a biological target. semanticscholar.orgnih.gov
The classic and most common synthesis of the pyrazolone core is the Knorr pyrazole synthesis , which involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. researchgate.netmdpi.com For a compound like 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy-, the synthesis would conceptually start from a methoxy-substituted β-ketoester and 1,2-diphenylhydrazine (B7769752).
Modern synthetic strategies focus on efficiency and diversity. Multi-component reactions (MCRs) have emerged as a powerful tool, allowing for the one-pot synthesis of complex pyrazolone derivatives from simple starting materials, saving time and resources. ias.ac.inajol.info For instance, pyrano[2,3-c]pyrazoles can be synthesized in a one-pot reaction involving a hydrazine, a β-ketoester, an aldehyde, and malononitrile. ias.ac.in
The design process often incorporates computational methods. Molecular docking, for example, can predict how a newly designed pyrazolone derivative might bind to a target enzyme, such as cyclooxygenase (COX), guiding the synthetic efforts towards more potent and selective compounds. nih.gov This synergy between understanding reaction mechanisms, employing efficient synthetic routes, and using computational tools is at the heart of designing novel pyrazolone architectures.
Application of Pyrazolone Derivatives in Materials Science (e.g., Dyes, Pigments, Ligands for Metal Complexes)
Beyond pharmaceuticals, the unique electronic and structural properties of pyrazolone derivatives make them valuable in materials science. bohrium.comresearchgate.net Historically, they were among the first synthetic organic chemicals used commercially as dyes. e-bookshelf.de
Dyes and Pigments: The extended π-conjugated system present in many pyrazolone derivatives, particularly azo-coupled pyrazolones, makes them intensely colored. researchgate.net Tartrazine, a well-known yellow food dye, is a prominent example of a pyrazolone-based dye. e-bookshelf.de The color of these dyes can be tuned by altering the substituents on the pyrazolone and aryl rings, making them versatile for various applications.
Ligands for Metal Complexes: The pyrazolone structure contains multiple heteroatoms (nitrogen and oxygen) that can act as coordination sites for metal ions. This chelating ability allows them to form stable metal complexes. bohrium.come-bookshelf.de These complexes have applications as pigments, catalysts, and in analytical chemistry for the extraction and separation of metal ions. researchgate.netbohrium.com
Photography: In color photography, pyrazolone derivatives have been used as magenta couplers, reacting with the oxidized developer to form the magenta dye in the photographic emulsion. e-bookshelf.de
The 1,2-diphenyl substitution in the target molecule contributes to the stability and solubility of these materials in organic media, which is often a desirable property for application in dyes and functional materials.
| Application Area | Relevant Property of Pyrazolones | Example | Reference |
| Dyes | Extended π-conjugation system | Tartrazine (azo-coupled pyrazolone) | e-bookshelf.de |
| Pigments | Ability to form stable metal chelates | Metal-pyrazolone complexes | researchgate.netbohrium.com |
| Analytical Chemistry | Metal ion chelation and extraction | Picrolonates for metal separation | e-bookshelf.de |
| Color Photography | Reaction with oxidized developers | Magenta couplers | e-bookshelf.de |
Future Research Directions and Emerging Trends in Pyrazolone Compound Studies
The field of pyrazolone chemistry continues to evolve, driven by the search for new functionalities and more efficient synthetic methods. Several key trends are shaping the future of this area.
Asymmetric Synthesis: The development of novel catalytic systems for the enantioselective synthesis of chiral pyrazolones remains a major focus. researchgate.netrsc.org Creating molecules with precise three-dimensional structures is critical for developing more selective drugs and chiral materials. Future work will likely involve new organocatalysts and transition-metal complexes to control stereochemistry in C-4 functionalization reactions. researchgate.net
Green Chemistry: There is a growing emphasis on developing environmentally benign synthetic protocols. This includes the use of microwave-assisted synthesis, solvent-free reaction conditions, and water as a solvent to reduce waste and energy consumption. mdpi.comias.ac.in
Multi-component and Cascade Reactions: Designing elegant, one-pot reactions that form multiple bonds and create significant molecular complexity in a single step is a major trend. These cascade reactions improve synthetic efficiency and are ideal for generating large libraries of compounds for high-throughput screening.
New Applications in Materials Science: While their role in traditional dyes is well-established, research is now exploring pyrazolone derivatives for advanced materials. This includes their potential use in organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials, where their tunable electronic properties are highly advantageous.
Expanded Biological Exploration: Although pyrazolones are known for their anti-inflammatory and analgesic properties, researchers continue to explore their potential against a wider range of diseases. nih.govresearchgate.net This includes investigating their utility as anticancer, antimicrobial, and neuroprotective agents, driven by a deeper understanding of their structure-activity relationships. bohrium.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,2-diphenyl-3-methoxy-3-pyrazolin-5-one, and how can intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via multi-step protocols involving aryl aldehydes. For example, a pyrazolinone core can be formed by reacting 1,2-diphenylhydrazine with a methoxy-substituted β-keto ester under acidic conditions. Key intermediates (e.g., α,β-unsaturated ketones) are characterized using H/C NMR and IR spectroscopy to confirm regioselectivity and functional group integrity . Recrystallization from ethanol or methanol is recommended for purification, as demonstrated in analogous pyrazolinone syntheses .
Q. How can solubility and stability issues be addressed during experimental handling of this compound?
- Methodological Answer : The compound’s limited solubility in polar solvents (e.g., water) necessitates the use of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution. Stability studies under varying pH and temperature conditions are critical; for instance, UV-Vis spectroscopy can monitor degradation kinetics. Analogous pyrazolinones show improved stability when stored in inert atmospheres at −20°C .
Q. What spectroscopic techniques are most reliable for confirming the structure of 1,2-diphenyl-3-methoxy-3-pyrazolin-5-one?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for confirming molecular mass. H NMR will reveal characteristic signals: a deshielded methoxy proton (~δ 3.8–4.0 ppm) and aromatic protons from diphenyl groups (δ 7.2–7.6 ppm). X-ray crystallography, as applied to structurally related 2-phenoxy-triazoloquinazolinones, provides definitive confirmation of stereochemistry and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 1,2-diphenyl-3-methoxy-3-pyrazolin-5-one in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions to identify electrophilic sites. For example, the methoxy group’s electron-donating effect may activate the pyrazolinone ring at specific positions. Molecular docking studies, as taught in computational drug design courses, can further predict interactions with biological targets .
Q. What strategies resolve contradictions in regioselectivity data during functionalization of the pyrazolinone core?
- Methodological Answer : Conflicting regioselectivity outcomes (e.g., C-4 vs. C-5 substitution) may arise from solvent polarity or catalyst choice. Systematic screening using Design of Experiments (DoE) methodologies—varying solvents (e.g., THF vs. acetonitrile), temperatures, and catalysts (e.g., Pd/C vs. CuI)—can identify optimal conditions. Chromatographic monitoring (HPLC or TLC) tracks reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
